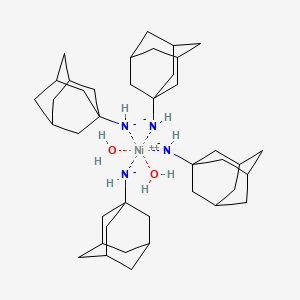
1-Adamantylazanide;nickel(2+);dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Adamantylazanide;nickel(2+);dihydrate is a coordination compound featuring a nickel ion coordinated with 1-adamantylazanide ligands and two water molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-adamantylazanide;nickel(2+);dihydrate typically involves the reaction of nickel(II) salts with 1-adamantylazanide ligands in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrate complex. For example, nickel(II) chloride hexahydrate can be reacted with 1-adamantylazanide in water, followed by crystallization to obtain the dihydrate form .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pH, and concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Adamantylazanide;nickel(2+);dihydrate undergoes various chemical reactions, including:
Oxidation: The nickel center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to form lower oxidation state nickel complexes.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines and amines under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) species .
Scientific Research Applications
1-Adamantylazanide;nickel(2+);dihydrate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-adamantylazanide;nickel(2+);dihydrate involves its interaction with molecular targets through coordination chemistry. The nickel center can participate in redox reactions, ligand exchange, and catalytic processes. These interactions can modulate various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
Nickel(II) tetraazamacrocyclic complexes: These compounds share similar coordination environments and are used in similar applications.
Nickel(II) oxalate dihydrate: Another nickel coordination compound with different ligands but similar hydration properties.
Uniqueness: 1-Adamantylazanide;nickel(2+);dihydrate is unique due to the presence of the adamantylazanide ligand, which imparts distinct structural and electronic properties. This uniqueness makes it valuable for specific catalytic and material science applications .
Properties
Molecular Formula |
C40H68N4NiO2-2 |
|---|---|
Molecular Weight |
695.7 g/mol |
IUPAC Name |
1-adamantylazanide;nickel(2+);dihydrate |
InChI |
InChI=1S/4C10H16N.Ni.2H2O/c4*11-10-4-7-1-8(5-10)3-9(2-7)6-10;;;/h4*7-9,11H,1-6H2;;2*1H2/q4*-1;+2;; |
InChI Key |
VPVHOLAPPYTWJV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)[NH-].C1C2CC3CC1CC(C2)(C3)[NH-].C1C2CC3CC1CC(C2)(C3)[NH-].C1C2CC3CC1CC(C2)(C3)[NH-].O.O.[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



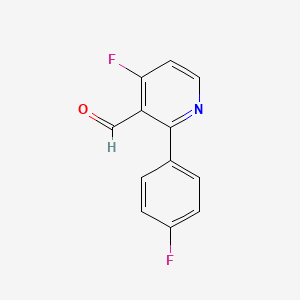
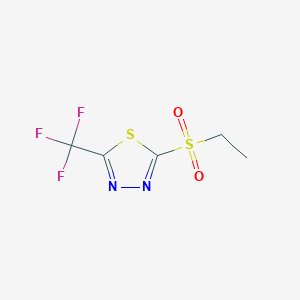
![Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylate](/img/structure/B13093526.png)
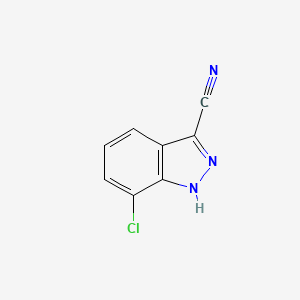
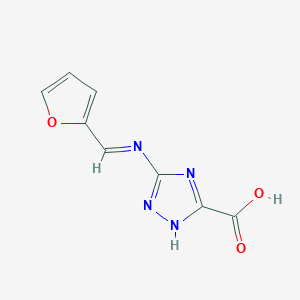
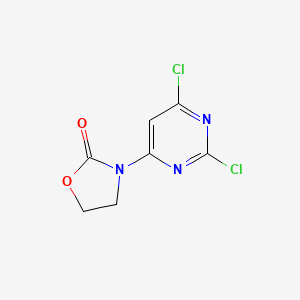
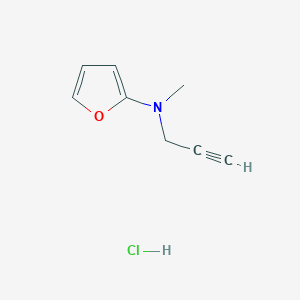
![2,3,5,5,7-Pentamethyl-3,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13093550.png)

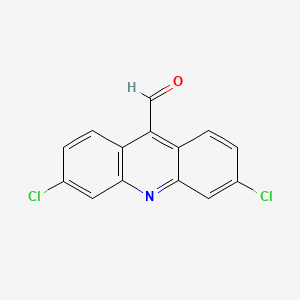

![tert-butyl N-[(2R)-4-fluoro-1-hydroxy-4-methylpentan-2-yl]carbamate](/img/structure/B13093584.png)

